molecular formula C21H19N3O5S B12004068 (5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-70-9

(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12004068
CAS No.: 606952-70-9
M. Wt: 425.5 g/mol
InChI Key: GTFBSSBLHMSIDE-GZTJUZNOSA-N
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Preparation Methods

The synthesis of SALOR-INT L437433-1EA typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

SALOR-INT L437433-1EA undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SALOR-INT L437433-1EA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SALOR-INT L437433-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

SALOR-INT L437433-1EA can be compared with other similar compounds, such as:

The uniqueness of SALOR-INT L437433-1EA lies in its specific combination of thiazole and triazole rings with methoxyphenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties .

Properties

CAS No.

606952-70-9

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O5S/c1-26-14-7-5-13(6-8-14)19-22-21-24(23-19)20(25)17(30-21)11-12-9-15(27-2)18(29-4)16(10-12)28-3/h5-11H,1-4H3/b17-11+

InChI Key

GTFBSSBLHMSIDE-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2

Origin of Product

United States

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